![molecular formula C12H11NO2S2 B2427965 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid CAS No. 929974-69-6](/img/structure/B2427965.png)

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

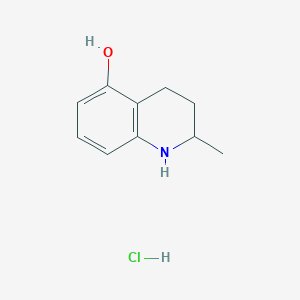

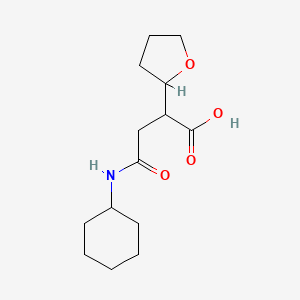

“2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 and a molecular weight of 265.35 . It is a heterocyclic compound that includes a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” includes a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

“2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” is a solid compound . Its SMILES string isCc1nc(cs1)-c2ccccc2C(O)=O .

Scientific Research Applications

Agrochemicals and Pesticides

Thiazole derivatives, including MTBA, have found applications in agrochemicals and pesticides. Their ability to inhibit specific enzymes or receptors in pests makes them valuable for crop protection. Researchers explore MTBA’s potential as a novel pesticide due to its structural features and bioactivity .

Antimicrobial Activity

MTBA exhibits antimicrobial properties, making it a candidate for combating bacterial and fungal infections. Studies have investigated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further research could uncover its mechanism of action and optimize its efficacy.

Antioxidant Potential

Thiazoles, including MTBA, possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. MTBA’s antioxidant activity may contribute to its potential health benefits . Researchers continue to explore its role in preventing oxidative stress-related diseases.

Anticancer Applications

Certain thiazole derivatives exhibit anticancer activity. MTBA’s structural features make it an interesting candidate for cancer treatment. Researchers investigate its effects on cancer cell lines, aiming to understand its mechanisms and potential for targeted therapies .

Anti-Inflammatory Properties

MTBA may have anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular conditions. Investigating MTBA’s impact on inflammatory pathways could lead to novel therapeutic strategies .

Drug Design and Discovery

Thiazoles, including MTBA, are essential scaffolds in medicinal chemistry. They appear in various drugs, such as antiviral agents, antiulcer medications, and HIV/AIDS drugs . Researchers explore MTBA’s modifications to enhance its pharmacological properties and develop new drug candidates.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, such as topoisomerase ii , and peroxisome proliferator-activated receptors .

Mode of Action

Thiazole derivatives, in general, have been shown to interact with their targets in various ways. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Some thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell death .

Action Environment

It is generally recommended to store similar compounds in a dark place at room temperature .

properties

IUPAC Name |

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVLUPGDJHJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2427883.png)

![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)

![spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2427891.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2427895.png)

![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)